molecular formula C15H14N2OS2 B13362808 [1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile CAS No. 64573-34-8

[1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile

Cat. No.: B13362808
CAS No.: 64573-34-8
M. Wt: 302.4 g/mol
InChI Key: WVABQQMDNXREEH-UHFFFAOYSA-N
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Description

[1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile: is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, two methylsulfanyl groups, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the introduction of methylsulfanyl groups through thiolation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced nitrile derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, the compound may be studied for its potential bioactivity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine: While specific medicinal applications may still be under investigation, the compound’s potential to act as a pharmacophore makes it of interest in the design of new therapeutic agents.

Industry: In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which [1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile exerts its effects depends on its interaction with molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, potentially interacting with enzymes, receptors, or other biomolecules. The exact pathways and targets would require further experimental validation, but its structure suggests it could modulate biological processes through binding or inhibition mechanisms.

Comparison with Similar Compounds

Uniqueness: What sets [1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile apart is its combination of functional groups, which provide a unique reactivity profile. The presence of both nitrile and methylsulfanyl groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Properties

CAS No.

64573-34-8

Molecular Formula

C15H14N2OS2

Molecular Weight

302.4 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile

InChI

InChI=1S/C15H14N2OS2/c1-18-13-6-4-11(5-7-13)14(12(9-16)10-17)8-15(19-2)20-3/h4-8H,1-3H3

InChI Key

WVABQQMDNXREEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C#N)C#N)C=C(SC)SC

Origin of Product

United States

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